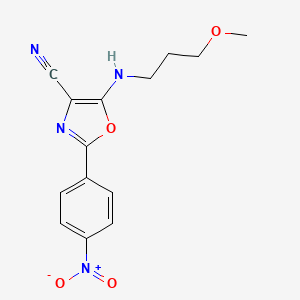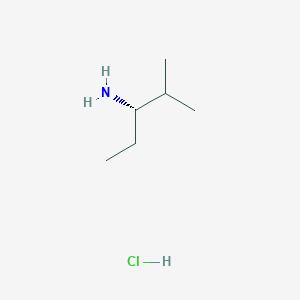![molecular formula C19H17N5O3 B2405411 N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358984-64-1](/img/structure/B2405411.png)
N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential biological activities. This compound belongs to the class of triazoloquinoxaline derivatives, which have shown promising results in various biological studies.
科学的研究の応用
Organic Synthesis and Chemical Properties
Synthetic Methodologies : Research has been conducted on the synthesis of various triazoloquinoxaline derivatives, demonstrating the utility of these compounds in organic synthesis. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates showcases the application of triazoloquinoxaline moieties in the development of amino acid derivatives through DCC coupling and azide coupling methods, illustrating their potential in creating complex organic molecules (Fathalla, 2015).
Chemical Properties and Interactions : The study of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide derivatives highlights the diverse spatial orientations these compounds can exhibit, such as stretched and concave shapes, which may influence their reactivity and binding interactions in various chemical contexts (Kalita & Baruah, 2010).
Pharmacological Applications
Antidepressant Potential : A class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has been identified as potent adenosine receptor antagonists with potential as rapid-onset antidepressants, highlighting the relevance of triazoloquinoxaline derivatives in the development of new therapeutic agents for mental health conditions (Sarges et al., 1990).
Anticonvulsant Properties : Novel quinoxaline derivatives, including those based on the triazoloquinoxaline scaffold, have been synthesized and evaluated for anticonvulsant activities, indicating their potential use in treating seizure disorders (Alswah et al., 2013).
Antihistaminic Activity : Research on 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown significant in vivo H1-antihistaminic activity, suggesting the therapeutic potential of triazoloquinoxaline derivatives in allergy treatment (Alagarsamy et al., 2009).
Antimicrobial and Antiprotozoal Agents
- Antimicrobial Activity : The synthesis and evaluation of newer quinoxaline-oxadiazole hybrids have shown promising antimicrobial and antiprotozoal activities, particularly against Trypanosoma cruzi, indicating the potential of triazoloquinoxaline derivatives in addressing infectious diseases (Patel et al., 2017).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-2-27-16-10-6-3-7-13(16)21-17(25)11-23-14-8-4-5-9-15(14)24-12-20-22-18(24)19(23)26/h3-10,12H,2,11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRFNXGICIIOQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)
![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)


![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)


![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)





